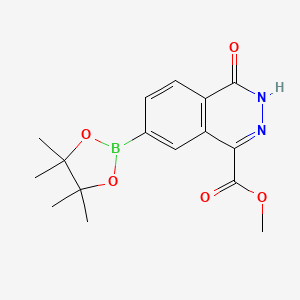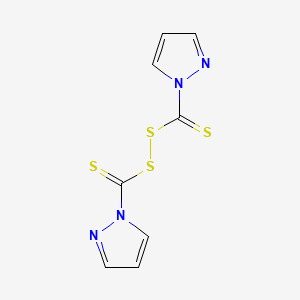
1,1'-(dithiodicarbonothioyl)bis-1H-Pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole is a sulfur-containing heterocyclic compound with the molecular formula C8H6N4S4. This compound is part of the pyrazole family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of sulfur atoms in its structure adds unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole typically involves the reaction of pyrazole derivatives with sulfur-containing reagents. One common method is the reaction of pyrazole with carbon disulfide (CS2) in the presence of a base, followed by oxidation to form the desired compound. The reaction conditions often include mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of 1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole involves its interaction with molecular targets, such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the pyrazole ring can interact with various biological pathways, influencing cellular processes and signaling.
類似化合物との比較
Similar Compounds
1,1’-(dithiodicarbonothioyl)bis-1H-Imidazole: Similar in structure but contains imidazole rings instead of pyrazole rings.
1,1’-(dithiodicarbonothioyl)bis-1H-Triazole: Contains triazole rings, offering different chemical properties and reactivity.
1,1’-(dithiodicarbonothioyl)bis-1H-Tetrazole: Features tetrazole rings, which can provide unique biological activities.
Uniqueness
1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole is unique due to the presence of pyrazole rings, which offer distinct reactivity and biological activity compared to other heterocyclic compounds. The sulfur atoms in its structure also contribute to its unique chemical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H6N4S4 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
pyrazole-1-carbothioylsulfanyl pyrazole-1-carbodithioate |
InChI |
InChI=1S/C8H6N4S4/c13-7(11-5-1-3-9-11)15-16-8(14)12-6-2-4-10-12/h1-6H |
InChIキー |
WBCSTUXWHWFJDX-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)C(=S)SSC(=S)N2C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


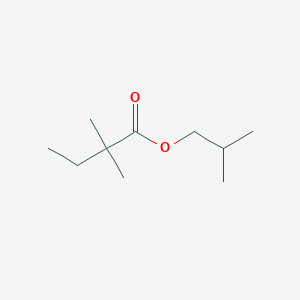
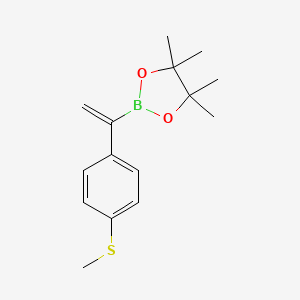
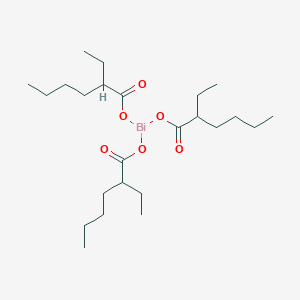
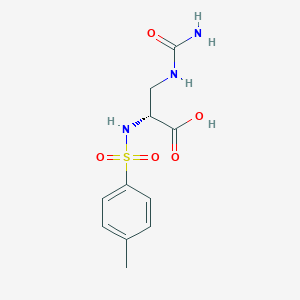
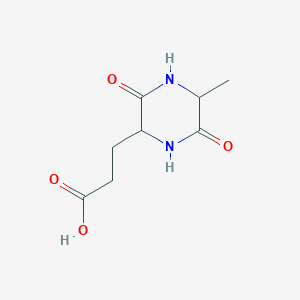

![2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13402534.png)
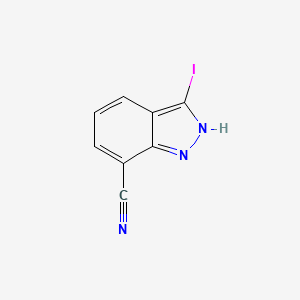
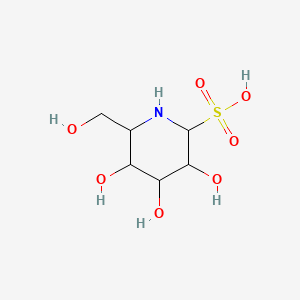
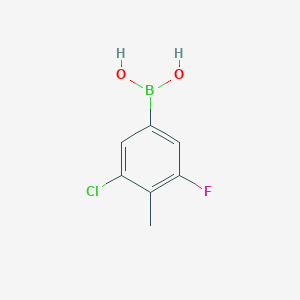
![2-[[2-[[(3,5-dimethylphenyl)-oxomethyl]-methylamino]-1-oxo-3-(4-phenylphenyl)propyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13402553.png)
![8-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B13402572.png)
